An In-depth Technical Guide to 3-Nitrophthalic Acid: Chemical Structure, Properties, and Experimental Protocols
An In-depth Technical Guide to 3-Nitrophthalic Acid: Chemical Structure, Properties, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Nitrophthalic acid is an important organic compound that serves as a versatile precursor and intermediate in the synthesis of a wide array of chemical entities, including dyes, pigments, and pharmaceuticals.[1][2] Its chemical structure, featuring both carboxylic acid and nitro functional groups, imparts unique reactivity, making it a valuable building block in medicinal chemistry and materials science.[3][4] This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of 3-Nitrophthalic acid, with a focus on detailed experimental protocols and its relevance to drug development.
Chemical Structure and Identifiers
3-Nitrophthalic acid is a benzene dicarboxylic acid with a nitro group substituent. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 3-nitrobenzene-1,2-dicarboxylic acid.[2]
Table 1: Chemical Identifiers for 3-Nitrophthalic Acid
| Identifier | Value |
| IUPAC Name | 3-nitrobenzene-1,2-dicarboxylic acid |
| CAS Number | 603-11-2 |
| Molecular Formula | C₈H₅NO₆ |
| Molecular Weight | 211.13 g/mol |
| Canonical SMILES | C1=CC(=C(C(=C1)--INVALID-LINK--[O-])C(=O)O)C(=O)O |
| InChI Key | KFIRODWJCYBBHY-UHFFFAOYSA-N |
Physicochemical Properties
3-Nitrophthalic acid is a pale yellow crystalline solid at room temperature. Its physical and chemical properties are summarized in the tables below.
Table 2: Physical Properties of 3-Nitrophthalic Acid
| Property | Value | Reference(s) |
| Appearance | Pale yellow crystalline powder | |
| Melting Point | 210-218 °C (decomposes) | |
| Boiling Point | 441.3 °C (estimated) | |
| Density | 1.671 g/cm³ | |
| Vapor Pressure | 1.8 x 10⁻⁷ mmHg at 25 °C | |
| pKa₁ | 1.88 | |
| pKa₂ | 4.43 |
Table 3: Solubility of 3-Nitrophthalic Acid
| Solvent | Solubility | Temperature (°C) | Reference(s) |
| Water | Soluble | ||
| Methanol | Soluble | ||
| Ethanol | Soluble | ||
| Ether | Slightly Soluble | ||
| Chloroform | Insoluble | ||
| Benzene | Insoluble |
Experimental Protocols
Synthesis of 3-Nitrophthalic Acid
A common and well-documented method for the synthesis of 3-Nitrophthalic acid is the nitration of phthalic anhydride. The following protocol is adapted from established literature.
Materials:
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Phthalic anhydride
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Concentrated nitric acid (70%)
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Concentrated sulfuric acid (98%)
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Ice
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Distilled water
Equipment:
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Round-bottom flask
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Reflux condenser
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Heating mantle or water bath
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Stirring plate and magnetic stir bar
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Beaker
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Buchner funnel and filter paper
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Crystallizing dish
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add 18.5 g of phthalic anhydride to 17.5 mL of concentrated nitric acid.
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Addition of Sulfuric Acid: Slowly add 17.5 mL of concentrated sulfuric acid to the mixture while stirring. The addition should be done cautiously as the reaction is exothermic.
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Reflux: Attach a reflux condenser to the flask and heat the mixture in a boiling water bath for 2 hours.
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Precipitation: After cooling the reaction mixture to room temperature, pour it into a beaker containing 50 mL of cold water with constant stirring. A precipitate will form.
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Isolation of Crude Product: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with 30 mL of cold water.
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Purification by Recrystallization: Transfer the crude product to a beaker and add a minimal amount of hot water to dissolve it. Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystallization.
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Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and air dry.
Caption: Synthesis workflow for 3-Nitrophthalic acid.
Analytical Methods
Objective: To confirm the chemical structure of 3-Nitrophthalic acid.
Instrumentation:
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400 MHz NMR Spectrometer
Sample Preparation:
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Dissolve approximately 10-20 mg of the synthesized 3-Nitrophthalic acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
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Transfer the solution to a standard 5 mm NMR tube.
Data Acquisition:
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¹H NMR: Acquire the proton NMR spectrum. Typical chemical shifts for the aromatic protons are expected in the range of 7.5-8.5 ppm. The carboxylic acid protons will appear as a broad singlet at a much higher chemical shift (typically >10 ppm).
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¹³C NMR: Acquire the carbon NMR spectrum. Expect signals for the aromatic carbons and the carbonyl carbons of the carboxylic acid groups.
Objective: To identify the functional groups present in 3-Nitrophthalic acid.
Instrumentation:
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FTIR Spectrometer
Sample Preparation (KBr Pellet Method):
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Grind a small amount (1-2 mg) of the dry 3-Nitrophthalic acid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is obtained.
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Place a portion of the mixture into a pellet press die.
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Apply pressure to form a transparent or translucent pellet.
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Place the KBr pellet in the sample holder of the FTIR spectrometer.
Data Acquisition:
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Record the spectrum typically in the range of 4000-400 cm⁻¹.
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Characteristic absorption bands to look for include:
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O-H stretch of the carboxylic acid (broad, ~3000 cm⁻¹)
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C=O stretch of the carboxylic acid (~1700 cm⁻¹)
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N-O asymmetric and symmetric stretches of the nitro group (~1530 and 1350 cm⁻¹)
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C-H stretches and bends of the aromatic ring.
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Objective: To determine the purity of 3-Nitrophthalic acid and identify any potential byproducts. Due to the low volatility of 3-Nitrophthalic acid, derivatization is typically required prior to GC-MS analysis.
Instrumentation:
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Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
Sample Preparation (Derivatization to Methyl Esters):
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Dissolve a small, accurately weighed amount of 3-Nitrophthalic acid in a suitable solvent (e.g., methanol).
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Add a derivatizing agent, such as diazomethane or trimethylsilyldiazomethane, following established safety protocols. Alternatively, Fischer esterification can be performed using methanol and a catalytic amount of strong acid.
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After the reaction is complete, the resulting solution containing the dimethyl 3-nitrophthalate can be directly injected into the GC-MS.
GC-MS Conditions (Typical):
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS).
-
Injector Temperature: 250-280 °C.
-
Oven Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280-300 °C).
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Carrier Gas: Helium.
-
MS Detector: Electron Ionization (EI) at 70 eV.
Relevance in Drug Development and Biological Activity
The nitro group is a significant functional group in medicinal chemistry, often influencing the pharmacokinetic and pharmacodynamic properties of drug molecules. Nitroaromatic compounds can act as prodrugs, undergoing bioreduction in vivo to form reactive intermediates that can exert therapeutic effects.
3-Nitrophthalic acid itself is primarily used as a precursor in the synthesis of more complex pharmaceutical ingredients. Its derivatives have been explored for various therapeutic applications.
Recent studies have also investigated the biological effects of 3-Nitrophthalic acid. For instance, it has been shown to induce oxidative stress in mitochondria. This effect is relevant to the study of diseases where mitochondrial dysfunction and oxidative damage play a role. The mechanism is thought to involve the generation of reactive oxygen species (ROS) and reactive nitrogen species (RNS), which can lead to damage of mitochondrial components and impair cellular function.
Caption: Logical pathway of 3-Nitrophthalic acid-induced mitochondrial oxidative stress.
Conclusion
3-Nitrophthalic acid is a compound of significant interest in both chemical synthesis and biomedical research. Its well-defined structure and versatile reactivity make it a valuable starting material for the synthesis of pharmaceuticals and other high-value chemicals. The detailed experimental protocols provided in this guide offer a practical resource for researchers working with this compound. Furthermore, its emerging role in the study of mitochondrial oxidative stress highlights its potential as a tool for investigating disease mechanisms and developing novel therapeutic strategies. As with all nitroaromatic compounds, appropriate safety precautions should be taken when handling 3-Nitrophthalic acid.
